3-Bromo-2-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(piperidin-2-yl)pyridine is a chemical compound with the following properties:
IUPAC Name: 3-bromo-5-(2-piperidinyl)pyridine
Molecular Formula: CHBrN
Molecular Weight: 241.13 g/mol
CAS Number: 179119-97-2
Description: It is a heterocyclic compound containing both a pyridine ring and a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes:
- One synthetic route involves the reaction of α-bromoketones with 2-aminopyridine.
- The reaction conditions are mild and metal-free, typically carried out in toluene.
- The C–C bond cleavage is promoted by I2 and TBHP (tert-butyl hydroperoxide).
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
3-Bromo-2-(piperidin-2-yl)pyridine can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and various metal catalysts are used.
Major Products: The major products depend on the specific reaction conditions, but substitution at the bromine position is common.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and medicinal chemistry.
Medicine: It may have potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent and would vary based on its specific application. Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-Bromo-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, similar compounds include other brominated pyridines and piperidines.
Eigenschaften
Molekularformel |
C10H13BrN2 |
---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
3-bromo-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI-Schlüssel |
RXKFLAIOQDZELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.